3-Bromo-5-chloro-2,6-difluorophenylacetic acid

Description

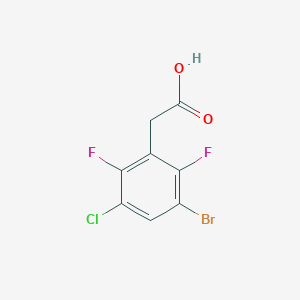

3-Bromo-5-chloro-2,6-difluorophenylacetic acid is a halogenated phenylacetic acid derivative featuring bromo (position 3), chloro (position 5), and difluoro (positions 2 and 6) substituents on the benzene ring, with an acetic acid side chain. Key characteristics inferred from similar compounds include:

- Molecular formula: Likely C₈H₄BrClF₂O₂ (based on analogs like 4-bromo-2,6-difluorophenylacetic acid, C₈H₅BrF₂O₂ ).

- Molecular weight: Estimated 275.4 g/mol (calculated from substituent contributions).

- Functional groups: Acetic acid moiety and halogens (Br, Cl, F), which influence electronic properties, lipophilicity, and reactivity.

Halogenated phenylacetic acids are often used as intermediates in pharmaceuticals or agrochemicals due to their metabolic stability and ability to modulate bioactivity .

Properties

IUPAC Name |

2-(3-bromo-5-chloro-2,6-difluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClF2O2/c9-4-2-5(10)8(12)3(7(4)11)1-6(13)14/h2H,1H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKBUYGFCLOQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)CC(=O)O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2,6-difluorophenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method includes the bromination, chlorination, and fluorination of the benzene ring in a stepwise manner. The reaction conditions often require the use of halogenating agents such as bromine, chlorine, and fluorine gas or their respective compounds under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2,6-difluorophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or functionalized derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound is widely used in organic synthesis as a precursor for various pharmaceuticals and agrochemicals. Its halogen substituents enhance reactivity, allowing for further functionalization through substitution or coupling reactions .

2. Biology

- Biological Activity Studies : Research indicates that this compound may exhibit significant biological activities. It has been investigated for its interactions with specific enzymes and receptors, potentially modulating biochemical pathways . Studies have shown that derivatives of this compound can inhibit bacterial growth, particularly against strains of Mycobacterium tuberculosis, suggesting its relevance in antibiotic research .

3. Medicine

- Therapeutic Potential : This compound is being explored for its therapeutic properties. It has been identified as a potential candidate in drug development due to its ability to interact with biological targets effectively. For instance, modifications to the compound have been linked to improved metabolic stability and efficacy in vivo against tuberculosis models .

4. Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals that require specific properties imparted by halogenation. Its role as an intermediate in the synthesis of heterocyclic compounds further underscores its industrial significance .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2,6-difluorophenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-bromo-5-chloro-2,6-difluorophenylacetic acid with key analogs from the evidence:

Structural and Functional Differences

Substituent Effects :

- Halogen Type and Position : Bromine (Br) and chlorine (Cl) at positions 3 and 5 increase molecular weight and steric hindrance compared to fluorine (F). Fluorine’s electronegativity enhances metabolic stability and membrane permeability .

- Acetic Acid vs. Benzoic Acid : The acetic acid side chain in phenylacetic acids (vs. direct carboxylic acid in benzoic acids) reduces acidity (higher pKa) and modifies binding interactions in biological systems .

Physicochemical Properties :

- Lipophilicity (LogP) : Brominated derivatives (e.g., 3-bromo-4-fluorophenylacetic acid, logP 2.35 ) are more lipophilic than hydroxylated analogs (e.g., 3-bromo-5-chloro-2,6-dihydroxybenzoic acid, logP <1 ).

- Solubility : Hydroxyl groups (in dihydroxybenzoic acids) enhance aqueous solubility, whereas fluorinated phenylacetic acids favor organic solvents .

Synthetic Accessibility :

Biological Activity

3-Bromo-5-chloro-2,6-difluorophenylacetic acid is a synthetic organic compound with the molecular formula CHBrClFO. It is characterized by a unique arrangement of halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring, which influences its biological activity and potential therapeutic applications.

- Molecular Weight : 251.48 g/mol

- Appearance : Typically a white to off-white solid

- Solubility : Soluble in organic solvents like DMSO and ethanol

Synthesis

The synthesis of this compound generally involves multi-step halogenation processes. Key steps include:

- Bromination : Introduction of bromine using Br in acidic conditions.

- Chlorination : Addition of chlorine under controlled conditions.

- Fluorination : Use of fluorinating agents to introduce fluorine atoms.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of halogens enhances its binding affinity, potentially modulating biochemical pathways by inhibiting or activating specific enzymes.

Therapeutic Potential

Research has indicated that this compound may exhibit several therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by disrupting cellular signaling pathways.

- Antiviral Properties : It has been explored for its potential as an inhibitor of viral replication, particularly in HIV studies, where structural modifications have shown improved potency against viral targets .

- Neuroprotective Effects : The compound is being investigated for its ability to inhibit β-amyloid peptide release, which is significant in Alzheimer's disease research .

Table 1: Summary of Biological Assays

| Study | Target | Activity | IC (nM) | EC (nM) |

|---|---|---|---|---|

| Study 1 | HIV Reverse Transcriptase | Inhibition | 20 | 170 |

| Study 2 | Cancer Cell Lines | Growth Inhibition | TBD | TBD |

| Study 3 | β-Amyloid Release | Inhibition | TBD | TBD |

Note: TBD = To Be Determined based on ongoing research.

Notable Research Findings

- HIV Research : Compounds similar to this compound have demonstrated significant inhibition against HIV replication in vitro, with low nanomolar IC values reported for structurally related analogs .

- Cancer Studies : In vitro assays have shown that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines. Specific structural modifications have been linked to enhanced activity against tumor cells .

- Neurodegenerative Disease Models : Studies targeting β-amyloid pathways indicate that compounds with similar structures may help in reducing amyloid plaque formation in models of Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.